molecular formula C16H12ClN7OS2 B2437195 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 894041-47-5

2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

货号: B2437195
CAS 编号: 894041-47-5
分子量: 417.89
InChI 键: DNHZLKOKOHOMHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a hybrid scaffold incorporating multiple pharmacophores, including a [1,2,4]triazolo[4,3-b]pyridazine core and a 1,3,4-thiadiazole ring, which are known to confer significant biological potential. Heterocyclic structures containing the 1,2,4-triazole moiety have been the subject of extensive investigation due to their diverse medicinal properties, such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antiviral activities . Furthermore, the 1,3,4-thiadiazole component is a privileged structure in agrochemical and pharmaceutical development, with documented applications as a fungicide and as a key moiety in compounds exhibiting antiviral activity against plant viruses like the tobacco mosaic virus (TMV) . The specific molecular architecture of this acetamide derivative makes it a compound of high interest for screening in drug discovery campaigns, primarily in oncology and infectious disease research. It is also a valuable intermediate for synthesizing more complex chemical entities and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary experiments to fully characterize the compound's properties and biological activity.

属性

IUPAC Name

2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7OS2/c1-9-19-21-15(27-9)18-14(25)8-26-16-22-20-13-7-6-12(23-24(13)16)10-2-4-11(17)5-3-10/h2-7H,8H2,1H3,(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHZLKOKOHOMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A triazolo-pyridazine core ,
  • A chlorophenyl group ,
  • A thiadiazole moiety .

This unique configuration contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with triazole and pyridazine scaffolds often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that similar derivatives possess potent activity against various bacterial strains. For instance, triazole derivatives have been reported to exhibit activity against Mycobacterium tuberculosis and other pathogens.

CompoundTarget PathogenIC50 (μM)
Compound AM. tuberculosis1.35 - 2.18
Compound BE. coli<5

This suggests that the compound may also demonstrate significant antimicrobial properties.

2. Anticancer Activity

The anticancer potential of triazolo-pyridazine derivatives has been explored extensively. For example, compounds in this class have shown cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)
A5491.06
MCF-71.23
HeLa2.73

These findings indicate that the compound may inhibit cancer cell proliferation effectively.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can act as a potent inhibitor of various enzymes involved in cellular processes.
  • Receptor Modulation : The chlorophenyl group may enhance binding affinity to specific receptors, modulating their activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of triazolo-pyridazine derivatives and evaluated their activity against M. tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The findings revealed significant cytotoxicity with IC50 values in the low micromolar range .
  • Structure-Activity Relationship (SAR) : Studies have highlighted the importance of various substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds .

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial activity. Studies have shown that derivatives of this class can effectively inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL. The specific compound under discussion may exhibit similar or enhanced antimicrobial properties due to its unique structural features .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. For example, compounds related to the target structure have demonstrated cytotoxic effects against several cancer cell lines. A notable study reported that certain triazole-thiones exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . This suggests that further investigation into the compound's efficacy in cancer therapeutics is warranted.

Anti-Tubercular Activity

Another promising area for this compound is its potential anti-tubercular activity. Research on related triazole derivatives has shown IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis. Given the structural similarities with known active compounds, this compound could be a candidate for further studies aimed at tuberculosis treatment .

Case Studies

Several studies have explored various derivatives of triazolo-pyridazine compounds:

  • Antimicrobial Screening: A series of synthesized compounds were tested for antimicrobial activity against multiple pathogens, showing promising results that warrant further exploration.
  • Cytotoxicity Assessments: In vitro studies indicated low toxicity profiles in human cell lines (e.g., HEK-293), suggesting a favorable safety margin for potential therapeutic applications .

常见问题

Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?

The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of 4-chlorophenyl-substituted pyridazine with thiourea to form the triazolo-pyridazine core .
  • Step 2 : Thioether linkage formation using chloroacetyl chloride and triethylamine in dioxane, as demonstrated for analogous acetamide derivatives .
  • Step 3 : Coupling with 5-methyl-1,3,4-thiadiazol-2-amine via nucleophilic substitution. Key intermediates include 6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol and N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide. Purity is validated via recrystallization (ethanol-DMF) and HPLC .

Q. How is the compound structurally characterized, and what analytical methods are essential?

Structural confirmation requires:

  • FT-IR : Identification of thioether (C-S, ~650 cm⁻¹), amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹), and triazole (C=N, ~1550 cm⁻¹) bonds .
  • NMR : 1H^1H-NMR signals for the 4-chlorophenyl group (~7.4–7.6 ppm) and methyl group on the thiadiazole (~2.5 ppm). 13C^{13}C-NMR confirms the acetamide carbonyl (~170 ppm) .
  • Elemental Analysis : C, H, N, S percentages must align with theoretical values (e.g., C: 48.2%, N: 22.1%, S: 14.7%) .

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis, particularly for the thioether linkage?

  • Solvent Selection : Dioxane or THF enhances reactivity of chloroacetyl chloride with thiol intermediates .
  • Catalysis : Triethylamine (1.1–1.3 eq.) neutralizes HCl byproducts, preventing side reactions .
  • Temperature Control : Maintaining 20–25°C during acyl chloride addition minimizes decomposition .
  • Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability for analogous compounds .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H-NMR shifts) be resolved?

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the thiadiazole ring) .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms of the triazolo-pyridazine core .
  • DSC/TGA : Detect polymorphic transitions or solvate formation affecting melting points .

Q. What in vitro assays are suitable for preliminary biological evaluation, given structural analogs?

  • Anticancer Screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) due to triazolo-thiadiazole’s known cytotoxicity .
  • Enzyme Inhibition : Kinase or HDAC inhibition assays, leveraging the acetamide-thiadiazole pharmacophore .
  • Antimicrobial Testing : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterified acetamide) to enhance bioavailability .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase) .
  • QSAR Modeling : Utilize Hammett constants for substituent effects on the 4-chlorophenyl ring .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。